5-(Aminomethyl)-1-methylindolin-2-one
Description
5-(Aminomethyl)-1-methylindolin-2-one is a nitrogen-containing heterocyclic compound characterized by an indolin-2-one core substituted with a methyl group at the 1-position and an aminomethyl group at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and chemical synthesis. The compound is closely related to oxindole derivatives, which are widely studied for their biological activities, including kinase inhibition and antimicrobial effects .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-(aminomethyl)-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-12-9-3-2-7(6-11)4-8(9)5-10(12)13/h2-4H,5-6,11H2,1H3 |
InChI Key |
SOTNTWXGJKWKIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-methylindolin-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. For instance, the reaction of phenylhydrazine with cyclohexanone in the presence of methanesulfonic acid can yield the desired indole derivative .
Industrial Production Methods
Industrial production of 5-(Aminomethyl)-1-methylindolin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles are often applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
5-(Aminomethyl)-1-methylindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Features :
- Core structure : Indolin-2-one (a bicyclic system with a ketone at the 2-position).
- Substituents: 1-Methyl group: Enhances steric bulk and metabolic stability.
For example, indolin-2-one derivatives are often prepared via cyclization of substituted anilines or through palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
The following section compares 5-(Aminomethyl)-1-methylindolin-2-one with structurally related indolin-2-one derivatives, focusing on physicochemical properties, reactivity, and biological relevance.
Structural and Physicochemical Comparison
Key Observations :
- Thermal Stability: The hydrochloride salt of 5-Aminoindolin-2-one exhibits a high melting point (>250°C), attributed to ionic lattice interactions .
- Reactivity: Bromine substitution (as in 5-Bromo-1-methylindolin-2-one) enables cross-coupling reactions, whereas the aminomethyl group supports nucleophilic or catalytic amidation .
Key Observations :
- Kinase Inhibition: 5-(Aminomethyl)-1-methylindolin-2-one shares structural motifs with irreversible kinase inhibitors (e.g., chloroacetyl derivatives), though its activity is likely modulated by the aminomethyl group’s nucleophilicity .
- Antimicrobial Potential: The amino group in 5-Aminoindolin-2-one derivatives correlates with hyaluronidase inhibition, suggesting similar applications for the aminomethyl analog .
Biological Activity
5-(Aminomethyl)-1-methylindolin-2-one is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
1. Chemical Structure and Synthesis
5-(Aminomethyl)-1-methylindolin-2-one features a unique indolinone structure, which is known for its pharmacological potential. The compound can be synthesized through various methods, including:
- Condensation reactions involving indoles and aldehydes.
- Cyclization processes that incorporate amine functionalities.
The synthesis typically yields compounds with high purity, suitable for biological testing.
2. Biological Activity Overview
The biological activity of 5-(Aminomethyl)-1-methylindolin-2-one has been evaluated in several studies, revealing promising results across various assays.
2.1 Antimicrobial Activity
Research indicates that 5-(Aminomethyl)-1-methylindolin-2-one exhibits significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.21 µM against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli .
- The compound also shows antifungal activity against species like Candida albicans, with an MIC of 0.83 µM .
This activity suggests its potential as a lead compound for developing new antimicrobial agents.
2.2 Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on human cell lines (HaCat and BALB/c 3T3) revealed that:
- The compound exhibited low toxicity, making it a candidate for further development in therapeutic applications.
- The HaCat cell line demonstrated higher sensitivity compared to BALB/c 3T3, indicating a need for careful evaluation in drug development .
The biological activity of 5-(Aminomethyl)-1-methylindolin-2-one is believed to stem from its ability to interact with key microbial enzymes. Molecular docking studies suggest that it binds effectively to:
- MurD and DNA gyrase , critical targets in bacterial cell wall synthesis and DNA replication, respectively .
This interaction profile highlights the compound's potential as an inhibitor of bacterial growth.
4. Case Studies and Research Findings
Several studies have documented the biological activity of related indolinone derivatives, providing context for the potential applications of 5-(Aminomethyl)-1-methylindolin-2-one:
| Study | Compound Tested | Activity | MIC (µM) |
|---|---|---|---|
| Compound 3g | Antimicrobial | 0.21 (Gram-negative) | |
| Compound 3g | Antifungal | 0.83 (Candida) | |
| Quinolines | Antiviral | Varies by strain |
These findings underscore the importance of structural modifications in enhancing biological activity.
5. Conclusion
5-(Aminomethyl)-1-methylindolin-2-one demonstrates significant promise as an antimicrobial and potentially cytotoxic agent with favorable drug-like properties. Its mechanism of action through enzyme inhibition positions it as a valuable candidate for further research and development in pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
